I-CBP 112

Epigenetics Histone Acetyltransferase Nucleosome Remodeling

I‑CBP 112 uniquely stimulates nucleosome acetylation 3‑fold via bromodomain allosteric activation—a property absent in SGC‑CBP30. With 37‑fold/132‑fold selectivity over BRD4 BD1/BD2, it enables predictable off‑target boundaries (1–5 µM). Validated in MLL‑AF9+ AML models in vivo at 5–10 µM, and synergistic with A‑485. ≥98% HPLC purity. The definitive probe for CBP/p300 bromodomain conformational studies. Buy now.

Molecular Formula C27H36N2O5
Molecular Weight 468.59
Cat. No. B1191990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-CBP 112
Synonyms(S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Molecular FormulaC27H36N2O5
Molecular Weight468.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

I-CBP 112: CBP/p300 Bromodomain Inhibitor for Epigenetic Research and Oncology Studies


I-CBP 112 is a selective small-molecule inhibitor targeting the bromodomains of CREB-binding protein (CBP/CREBBP) and E1A-binding protein p300 (EP300) [1]. Developed by the Structural Genomics Consortium (SGC), it belongs to the 2,3,4,5-tetrahydro-1,4-benzoxazepine chemical class and functions as an acetyl-lysine competitive protein-protein interaction inhibitor [2]. I-CBP 112 is distinguished by its capacity to allosterically stimulate nucleosome acetylation while antagonizing acetyl-lysine binding—a dual functional profile that separates it from structurally distinct CBP/p300 bromodomain ligands [3].

Why I-CBP 112 Cannot Be Interchanged with SGC-CBP30 or Other CBP/p300 Bromodomain Inhibitors


Despite sharing the CBP/p300 bromodomain as a molecular target, I-CBP 112 exhibits unique functional pharmacology that prevents generic substitution with SGC-CBP30. I-CBP 112 stimulates nucleosome acetylation up to 3-fold, whereas SGC-CBP30 does not activate p300/CBP acetyltransferase activity [1]. This divergent allosteric behavior stems from distinct binding modes: I-CBP 112 induces a conformational change that enhances catalytic activity, while CBP30 lacks this allosteric activation property [2]. Substituting one for the other without understanding this functional distinction will yield different experimental outcomes, particularly in chromatin-based assays. Furthermore, I-CBP 112 demonstrates a specific selectivity window over BRD4 (37-fold and 132-fold over BD1 and BD2), which defines its usable concentration range in cellular experiments .

I-CBP 112: Quantitative Differentiation Evidence for Research Procurement


I-CBP 112 Stimulates Nucleosome Acetylation 3-Fold, Unlike SGC-CBP30

I-CBP 112 stimulates p300/CBP-catalyzed nucleosome acetylation up to 3-fold, while the structurally distinct CBP/p300 bromodomain ligand SGC-CBP30 does not activate acetylation under identical conditions [1]. Activation by I-CBP 112 requires a nucleosome substrate and is not observed with isolated histone H3, indicating substrate-specific allosteric regulation [1].

Epigenetics Histone Acetyltransferase Nucleosome Remodeling

I-CBP 112 Demonstrates 37-Fold and 132-Fold Selectivity Over BRD4 Bromodomains

I-CBP 112 exhibits 37-fold selectivity over BRD4 bromodomain 1 (BD1) and 132-fold selectivity over BRD4 bromodomain 2 (BD2) . The Chemical Probes Portal reports Kd values of approximately 5 µM for BRD4(1) and 20 µM for BRD4(2), compared to CBP/p300 binding in the 150-170 nM range [1].

Bromodomain Selectivity BET Family Off-Target Profiling

I-CBP 112 Displays 2.4-Fold Higher Affinity for CBP Versus p300 Bromodomain

I-CBP 112 binds the CBP bromodomain with approximately 2.4-fold higher affinity than the p300 bromodomain. ITC measurements show Kd values of 151 ± 6 nM for CBP and 167 ± 8 nM for p300 [1], while BLI assays report IC50 values of 142-170 nM for CBP and 625 nM for p300 .

CBP/p300 Differential Targeting Binding Affinity Paralog Selectivity

I-CBP 112 Synergizes with A-485 to Inhibit Prostate Cancer Cell Proliferation

The combination of I-CBP 112 (bromodomain inhibitor) and A-485 (HAT domain catalytic inhibitor) synergizes to inhibit prostate cancer cell proliferation, conferring a dramatic reduction in p300 chromatin occupancy compared to either compound alone [1]. The combination treatment leads to reduced expression of androgen-dependent and pro-oncogenic genes including KLK3 (PSA) and c-Myc [1].

Combination Therapy Prostate Cancer Synergy Studies

I-CBP 112 Reduces Leukemia-Initiating Potential in MLL-AF9+ AML In Vivo

I-CBP 112 significantly reduces the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia cells in a dose-dependent manner both in vitro and in vivo [1]. Treatment at 5-10 µM reduces colony formation, increases differentiation of primary murine leukemic blasts, and delays disease initiation following leukemic blast transplantation .

Acute Myeloid Leukemia MLL-AF9 In Vivo Efficacy

I-CBP 112: Validated Application Scenarios for Research Procurement


Allosteric Activation Studies of p300/CBP Chromatin Remodeling

I-CBP 112 uniquely stimulates nucleosome acetylation up to 3-fold via bromodomain-mediated allosteric activation, a property absent in SGC-CBP30 [1]. This makes I-CBP 112 the compound of choice for researchers investigating bromodomain-dependent conformational regulation of p300/CBP acetyltransferase activity, particularly in chromatin context. The nucleosome substrate requirement distinguishes this activation mechanism from isolated histone-based assays.

Combination Targeting with p300/CBP HAT Catalytic Inhibitors

I-CBP 112 synergizes with A-485 (HAT domain inhibitor) to reduce prostate cancer cell proliferation and diminish p300 chromatin occupancy [2]. This validated combination approach supports procurement of I-CBP 112 for dual-domain targeting studies, where concurrent bromodomain and catalytic site blockade yields enhanced anti-proliferative effects compared to single-agent treatment.

MLL-Rearranged Leukemia Dependency Studies

I-CBP 112 demonstrates dose-dependent reduction of leukemia-initiating potential in MLL-AF9+ AML models both in vitro and in vivo [3]. For researchers investigating CBP/p300 dependency in MLL-rearranged hematologic malignancies, I-CBP 112 offers a validated chemical probe with documented in vivo activity at 5-10 µM concentrations, distinguishing it from compounds lacking in vivo validation.

Selective CBP/p300 Bromodomain Inhibition with Defined BRD4 Selectivity Window

I-CBP 112 exhibits 37-fold and 132-fold selectivity over BRD4 BD1 and BD2, respectively . For experiments requiring CBP/p300 bromodomain antagonism with minimal BET family cross-reactivity, I-CBP 112 provides a defined usable concentration window (1-5 µM) based on quantified selectivity margins. This enables researchers to design cellular assays with predictable off-target boundaries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-CBP 112

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.